[4-(4-methoxy-3-methylbenzoyl)phenyl](4-methoxy-3-methylphenyl)methanone
Overview
Description
4-(4-methoxy-3-methylbenzoyl)phenylmethanone is an organic compound with the molecular formula C22H22O3 It is characterized by the presence of two methoxy groups and two methyl groups attached to benzoyl and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxy-3-methylbenzoyl)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions generally include:
Temperature: 0-5°C initially, then gradually increased to room temperature.
Solvent: Dichloromethane or chloroform.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions can occur, especially on the aromatic rings, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Br2 in the presence of a catalyst like iron (Fe) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-methoxy-3-methylbenzoyl)phenylmethanone is used as a building block for synthesizing more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to investigate its effects on cellular processes and pathways. Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine
Potential applications in medicine include its use as a precursor for developing pharmaceutical agents. Its unique structure may offer therapeutic benefits, although further research is needed to explore its efficacy and safety.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its properties may contribute to the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-(4-methoxy-3-methylbenzoyl)phenylmethanone involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxybenzoyl)phenylmethanone
- 4-(4-methylbenzoyl)phenylmethanone
- 4-(4-methoxy-3-methylbenzoyl)phenylmethanone
Uniqueness
Compared to similar compounds, 4-(4-methoxy-3-methylbenzoyl)phenylmethanone is unique due to the presence of both methoxy and methyl groups on the benzoyl and phenyl rings. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(4-methoxy-3-methylbenzoyl)phenyl]-(4-methoxy-3-methylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4/c1-15-13-19(9-11-21(15)27-3)23(25)17-5-7-18(8-6-17)24(26)20-10-12-22(28-4)16(2)14-20/h5-14H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIXJWKSCUIEGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)OC)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361351 | |
Record name | (1,4-Phenylene)bis[(4-methoxy-3-methylphenyl)methanone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5317-67-9 | |
Record name | (1,4-Phenylene)bis[(4-methoxy-3-methylphenyl)methanone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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